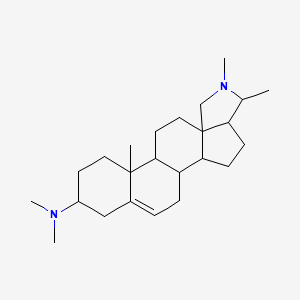

3beta-(Dimethylamino)con-5-ene

Description

Properties

IUPAC Name |

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLGAQQQNWMVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859475 | |

| Record name | N,N-Dimethylcon-5-enin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-06-5 | |

| Record name | conessine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

3beta-(Dimethylamino)con-5-ene physical and chemical properties

Technical Monograph: 3 -(Dimethylamino)con-5-ene (Conessine)[1][2][3]

Executive Summary

3

This technical guide is designed for pharmaceutical scientists and organic chemists.[2] It moves beyond basic catalog data to provide a functional analysis of the compound’s physicochemical behavior, extraction logic, and receptor kinetics.

Molecular Architecture & Identification

Conessine is characterized by a rigid pentacyclic steroid backbone (the conanine skeleton) featuring a pyrrolidine ring fused at C18-C20.[2] The critical pharmacophore is the dimethylamino group at the C3 position in the

| Identifier | Details |

| Systematic Name | 3 |

| Common Name | Conessine |

| CAS Registry Number | 546-06-5 |

| Molecular Formula | |

| Molecular Weight | 356.59 g/mol |

| Stereochemistry | 3 |

Structural Visualization

The following diagram illustrates the connectivity of the conanine skeleton, highlighting the tertiary amine at C3 and the heterocyclic nitrogen involved in the E-ring.

Caption: Structural logic of Conessine, linking chemical moieties to physicochemical properties.

Physicochemical Profile

Understanding the physical state of Conessine is critical for formulation and assay development.[2] Its high lipophilicity (LogP > 4.[2]9) mandates the use of organic co-solvents in biological assays.

Quantitative Properties Table

| Property | Value | Context for Application |

| Physical State | White crystalline powder | Hygroscopic; store under desiccant.[2] |

| Melting Point | 123 – 125 °C | Sharp melting point indicates high purity.[2] |

| Boiling Point | ~450 °C (760 mmHg) | Sublimes at 95°C (0.01 mmHg); useful for purification. |

| Solubility (Water) | 0.017 g/L (Sparingly soluble) | Requires acidification (pH < 4) for aqueous solubility. |

| Solubility (Organic) | Soluble in EtOH, | Stock solutions typically prepared in DMSO or Ethanol. |

| pKa | ~10.2 (Tertiary amine) | Acts as a strong base; forms stable salts (2HCl, 2HBr). |

| Optical Rotation | Stereochemical purity check. | |

| LogP | 4.9 – 6.06 | High BBB permeability; rapid CNS entry.[2] |

Spectroscopic Fingerprint

For identification and quality control, the following spectral signals are diagnostic.

-

Mass Spectrometry (ESI-MS):

-

1H-NMR (CDCl3, 400 MHz):

-

IR Spectroscopy:

-

2780 cm⁻¹: Bohlmann bands (characteristic of trans-quinolizidine or similar tertiary amine systems).[2]

-

1660 cm⁻¹: Weak C=C stretch.

-

Chemical Reactivity & Synthesis

Reactivity Profile[5]

-

Salt Formation: Due to the two tertiary nitrogen atoms, Conessine readily forms dihydrochloride or dihydrobromide salts.[2] The salt forms are water-soluble and preferred for in vivo administration.[2]

-

Hofmann Degradation: The heterocyclic ring is susceptible to Hofmann elimination under strong basic conditions and heat, leading to ring-opening (apoconessine).[2]

-

N-Oxidation: The C3-dimethylamino group can be oxidized to the N-oxide, a common metabolic pathway.[2]

Biosynthetic Origin

Biosynthetically, Conessine is derived from cholesterol via pregnenolone.[2] The pathway involves transamination and cyclization steps unique to the Apocynaceae family.

Biological Interface: H3 Receptor Antagonism

Conessine is a high-affinity antagonist/inverse agonist at the Histamine H3 receptor (

Mechanism of Action Pathway

The following diagram details how Conessine blocks the negative feedback loop of the H3 receptor, leading to increased neurotransmitter release.

Caption: Pharmacodynamic blockade of H3 autoreceptors by Conessine, disinhibiting neurotransmitter release.[2]

Experimental Protocols

Protocol A: Acid-Base Extraction from Plant Matrix

Objective: Isolate total alkaloids enriched in Conessine from Holarrhena bark.[2]

-

Maceration: Suspend 100g dried, powdered bark in 500mL Ethanol:Ammonia (95:5) for 48 hours. The ammonia liberates the free base.

-

Filtration & Concentration: Filter and evaporate solvent under reduced pressure (

C) to obtain a crude residue. -

Acidification: Dissolve residue in 200mL 2N HCl. Filter off insoluble non-alkaloidal lipids.[2]

-

Basification: Adjust pH of the filtrate to ~10 using concentrated

. A white precipitate (alkaloids) will form. -

Extraction: Extract the aqueous phase 3x with Chloroform (

). -

Purification: Dry organic layer over anhydrous

and evaporate. Recrystallize from Acetone to yield Conessine needles.[2]

Protocol B: In Vitro Stock Preparation

Objective: Prepare a stable stock for cell culture (e.g., HEK-293 expressing H3R).[2]

-

Weighing: Weigh 3.57 mg of Conessine free base.

-

Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM stock.

-

Note: Do not use water directly.[2]

-

-

Dilution: Dilute the stock 1:1000 into culture media for a working concentration of 10

M. Ensure final DMSO concentration is <0.1%.

References

-

PubChem. (n.d.).[2] Conessine (CID 441082).[2] National Library of Medicine.[2] Retrieved from [Link]

-

Zhao, C., et al. (2008).[2] The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5423–5430.[4] Retrieved from [Link]

-

Dua, V. K., et al. (2013).[2][4] Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal, 12, 194.[2][4] Retrieved from [Link]

Conessine from Holarrhena Species: A Guide to Natural Sourcing, Isolation, and Purification

An In-Depth Technical Guide for Drug Development Professionals

Abstract: Conessine, a steroidal alkaloid with significant pharmacological potential, is predominantly found in various species of the Holarrhena genus. Its demonstrated activities, including histamine H3 receptor antagonism, antibacterial properties, and anti-malarial effects, make it a compound of high interest for drug discovery and development.[1][2][3] This guide provides a comprehensive technical overview for researchers and scientists on the natural sources of conessine and detailed, field-proven methodologies for its extraction, isolation, and purification. We delve into the causality behind experimental choices, ensuring a robust and reproducible approach from plant material to purified active compound.

Introduction to Conessine and its Pharmacological Significance

Conessine (C₂₄H₄₀N₂) is a pentacyclic steroidal alkaloid characterized by a pregnane-type skeleton with nitrogen atoms incorporated at the C-3 and C-20 positions.[4][5] This unique structure underpins its diverse biological activities. It is recognized as a potent and selective histamine H3 receptor antagonist, a property that has been explored for its potential in treating neurological disorders.[1][6] Furthermore, conessine has demonstrated significant antibacterial activity, particularly as a resistance-modifying agent that can restore the efficacy of antibiotics against multidrug-resistant bacteria like Pseudomonas aeruginosa by inhibiting efflux pumps.[7][8][9] Its traditional use in treating dysentery and diarrhea is supported by modern studies confirming its anti-amoebic and anti-diarrheal properties.[10][11][12]

Natural Sources: The Holarrhena Genus

Conessine is a principal alkaloid within the Apocynaceae family, most notably in the Holarrhena genus.[1] Understanding the distribution of conessine within these plants is critical for efficient sourcing and maximizing yield.

Prominent Holarrhena Species

Several species are known to be rich sources of conessine:

-

Holarrhena antidysenterica (L.) Wall.: Also known as "Kurchi," this is arguably the most studied source.[1][13] It is widely used in traditional Ayurvedic medicine.[10] The bark and seeds are the primary parts used for extraction.[10][13]

-

Holarrhena floribunda G. Don: Found in various parts of Africa, the stem bark of this species is a well-documented source of conessine and related alkaloids.[1][4][14]

-

Holarrhena pubescens Wall. ex G. Don: Often considered synonymous with H. antidysenterica, this species is also a significant source, with its bark being a primary material for conessine isolation.[15][16]

Distribution and Yield in Plant Tissues

The concentration of steroidal alkaloids, including conessine, varies significantly between different parts of the plant. This variance is a crucial factor in selecting the optimal plant material for extraction.

| Plant Species | Plant Part | Reported Conessine/Alkaloid Content | Reference |

| Holarrhena antidysenterica | Green Bark | Up to 1735.56 µg/g (dry wt.) | [17] |

| Holarrhena antidysenterica | Stem Bark | Total alkaloids: 1.1 - 4.72%; Conessine: ~0.4% | [18] |

| Holarrhena floribunda | Roots | Highest alkaloid concentration (~2%) | [14] |

| Holarrhena floribunda | Stem | Moderate alkaloid concentration (1 - 1.5%) | [14] |

| Holarrhena floribunda | Leaves | Lowest alkaloid concentration (< 1.0%) | [14] |

| Holarrhena antidysenterica | Bark Extract (Commercial Method) | 2-3% Conessine in final extract | [19] |

Expert Insight: The data strongly indicates that the bark (particularly green bark) and roots are the most promising sources for high-yield conessine extraction.[14][17] While roots may have the highest concentration, harvesting them is destructive to the plant. Therefore, the stem bark is often the preferred material for sustainable sourcing.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of conessine relies on its basic nature, a characteristic feature of alkaloids. The following workflow integrates classic acid-base extraction principles with modern chromatographic techniques for efficient and scalable purification.

Caption: Overall workflow for the isolation of conessine.

Step 1: Initial Extraction of Crude Alkaloids

Rationale: The objective is to efficiently extract the total alkaloid content from the plant matrix. Methanol is a common and effective solvent due to its polarity, which allows it to penetrate the plant cells and solubilize the alkaloids.[7][15] Soxhlet extraction provides a thorough and continuous extraction, while maceration is a simpler, albeit potentially less exhaustive, alternative.

Protocol:

-

Material Preparation: Procure dried stem bark of a Holarrhena species. Grind the bark into a coarse powder (e.g., to pass through a 20-mesh sieve) to increase the surface area for solvent penetration.[19]

-

Extraction:

-

Method A (Soxhlet): Place 500 g of powdered bark into a Soxhlet apparatus and exhaustively extract with 1.5 L of methanol for approximately 36 hours.[15]

-

Method B (Maceration): Macerate 500 g of powdered bark in 2 L of methanol with periodic agitation for 48-72 hours.

-

-

Concentration: Combine the methanolic extracts and evaporate the solvent in vacuo using a rotary evaporator at 40-50°C. This will yield a dark, viscous crude extract.

Step 2: Selective Separation via Acid-Base Partitioning

Rationale: This is the most critical step for selectively separating basic alkaloids from neutral and acidic phytochemicals (e.g., tannins, resins, glycosides).[19] By manipulating the pH, the solubility of conessine is toggled between aqueous and organic phases. In an acidic medium, the nitrogen atoms of conessine become protonated, forming a salt (R₃NH⁺) that is soluble in water. When the medium is made basic, the salt is deprotonated back to the free base (R₃N), which is soluble in non-polar organic solvents like chloroform or dichloromethane.

Caption: Principle of Acid-Base Partitioning for Alkaloid Isolation.

Protocol:

-

Acidification: Re-dissolve the crude methanolic extract (approx. 50 g) in 500 mL of 1 M hydrochloric acid (HCl).[15] Stir until fully dissolved. The solution may be filtered through a Büchner funnel to remove any insoluble non-alkaloidal material.

-

Washing: Transfer the acidic aqueous solution to a large separatory funnel. Wash the solution 2-3 times with 250 mL portions of dichloromethane or chloroform to remove neutral impurities, which will remain in the organic layer. Discard the organic layers.

-

Basification: Cool the remaining acidic aqueous layer in an ice bath and slowly basify it by adding concentrated ammonium hydroxide (NH₄OH) dropwise with constant stirring until the pH reaches 9-10. A precipitate of the free alkaloids will form.

-

Extraction of Free Base: Extract the basified solution 3-4 times with 300 mL portions of chloroform. The deprotonated conessine will move into the chloroform layer.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude alkaloid fraction as a brownish paste.

Step 3: Chromatographic Purification

Rationale: The crude alkaloid fraction contains a mixture of related steroidal alkaloids (e.g., isoconessimine, kurchessine).[20] Column chromatography is used to separate these compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Thin-Layer Chromatography (HPTLC) is used to monitor the separation and identify fractions containing the target compound.

Protocol:

-

TLC/HPTLC Analysis:

-

Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F-254.[21]

-

Mobile Phase: A common and effective system is Toluene:Ethyl Acetate:Diethylamine (6.5:2.5:1, v/v/v).[21][22] The diethylamine is crucial; as a basic modifier, it deactivates acidic sites on the silica, preventing peak tailing of the basic conessine and leading to compact spots and better resolution.

-

Visualization: After development, spots can be visualized under UV light (if applicable) or by spraying with Dragendorff's reagent, which gives a characteristic reddish-brown color with alkaloids.[23][24] Conessine typically has an Rf value of approximately 0.82 in this system.[18][21]

-

-

Column Chromatography:

-

Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., a non-polar solvent like hexane or toluene).

-

Loading: Adsorb the crude alkaloid fraction (e.g., 5 g) onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding ethyl acetate. The addition of a small percentage of a basic modifier like diethylamine or triethylamine to the mobile phase is highly recommended to improve separation.

-

Fraction Collection: Collect fractions of 20-25 mL and monitor each fraction by TLC alongside a conessine standard.

-

Pooling and Evaporation: Combine the fractions that show a pure spot corresponding to conessine and evaporate the solvent to yield the purified compound. Recrystallization from a suitable solvent (e.g., acetone) can be performed for further purification.

-

Step 4: Characterization and Quantification

Rationale: Once isolated, the identity and purity of conessine must be confirmed. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are robust methods for quantification.[25][26] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for definitive structural confirmation.[20][27]

Methodologies:

-

HPTLC: This method is excellent for quantification in herbal extracts.[23][25] A validated method uses a mobile phase of toluene-ethylacetate-diethylamine (6.5:2.5:1, v/v/v) with densitometric scanning at 520 nm after derivatization with Dragendorff's reagent.[21][24]

-

HPLC: A validated RP-HPLC method can be used with a C16 column and a mobile phase of acetonitrile:water (95:5).[26]

-

Spectroscopy: The isolated compound should be subjected to ¹H-NMR, ¹³C-NMR, and HRMS analysis, and the resulting spectra should be compared with published data to confirm the structure of conessine.[27]

Conclusion

The successful isolation of conessine from Holarrhena species is a well-documented process that hinges on the strategic application of chemical principles. By understanding the natural distribution of the alkaloid and employing a systematic workflow of extraction, acid-base partitioning, and chromatography, researchers can reliably obtain high-purity conessine for further investigation in drug development programs. The protocols and insights provided in this guide serve as a validated foundation for scientists aiming to harness the therapeutic potential of this important natural product.

References

-

Lannang, A. M., Anjum, S., Tangmouo, J. G., Krohn, K., & Choudhary, M. I. (2007). Conessine isolated from Holarrhena floribunda. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4351. [Link]

-

Kuete, V., & Efferth, T. (2015). Biosynthesis of Holarrhena alkaloids from cholesterol. Scite.ai. [Link]

-

Kumar, V., Kumar, S., Singh, A., Kumar, A., & Kaushik, N. K. (2018). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Environmental Science and Pollution Research, 25(8), 7577–7586. [Link]

-

Wikipedia contributors. (2023). Conessine. Wikipedia. [Link]

-

Tanko, Y., Mhya, D. H., Onu, A., Yaro, A. H., & Saleh, M. I. A. (2007). Antibacterial Activities of the Extracts and Conessine from Holarrhena Floribunda G. DON. (Apocynaceae). African Journal of Traditional, Complementary and Alternative Medicines, 4(3), 336–340. [Link]

-

Panda, S. K., Patra, N., & Panda, S. (2018). High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations. ResearchGate. [Link]

-

Singh, P., & Sharma, A. (2020). Holarrhena antidysenterica. Research Journal of Pharmacy and Technology, 13(10), 5003-5008. [Link]

-

Panda, S., Patra, N., & Panda, S. (2008). High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 383–386. [Link]

-

SciSpace. (2008). Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). SciSpace. [Link]

-

Shinde, B. M., Kuchekar, B. S., & Chabukswar, A. R. (2008). Development and validation of a visible absorption densitometry method for quantitation of conessine in Holarrhena antidysenterica (Kurchi). Journal of AOAC International, 91(2), 269–274. [Link]

-

Quick Company. (n.d.). Method Of Preparing High Content Conessine Extract From Holarrhena Antidysenterica Bark And The Resulting Extract. Quick Company. [Link]

-

Ramasamy, K., & Manoharan, K. (2021). GC-MS Analysis of Bioactive Compounds and Safety Assessment of the Ethanol Extract of the Barks of Holarrhena pubescens Wall. ex. Research Journal of Pharmacy and Technology, 14(1), 18-24. [Link]

-

Kumar, V., Kumar, S., Singh, A., Kumar, A., & Kaushik, N. K. (2017). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. ResearchGate. [Link]

-

IJSDR. (2019). A phyto pharmacological review on a medicinal plant: Holarrhena floribunda. International Journal of Scientific Development and Research. [Link]

-

Panda, S., Patra, N., & Panda, S. (2008). High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formul. Ovid. [Link]

-

Lannang, A. M., Anjum, S., Tangmouo, J. G., Krohn, K., & Choudhary, M. I. (2020). Conessine isolated from Holarrhena floribunda. ResearchGate. [Link]

-

Jiang, S., et al. (2008). The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5392–5403. [Link]

-

Pawar, G., Parihar, S., & Saxena, H. O. (2024). Biosynthesis of some steroidal alkaloids. ResearchGate. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Holarrhena antidysenterica. Caring Sunshine. [Link]

-

Chopra, R. N. (1927). Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. Semantic Scholar. [Link]

-

Singh, A., & Sharma, P. K. (2022). Holarrhena antidysenterica in Inflammatory Bowel Disease: a potential review. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-213. [Link]

-

Tchokouaha, L. R. F., et al. (2026). Identification of Antiprotozoal Steroidal Alkaloids from Holarrhena pubescens Wall. ex G. Don. Preprints.org. [Link]

-

ATHMSI Journals. (n.d.). View of ANTIBACTERIAL ACTIVITIES OF THE EXTRACTS AND CONESSINE FROM HOLARRHENA FLORIBUNDA G. DON. (APOCYNACEAE). ATHMSI Journals. [Link]

-

Wang, D., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Chinese Medicine, 17(1), 69. [Link]

-

Taylor & Francis. (n.d.). Conessine – Knowledge and References. Taylor & Francis Online. [Link]

-

Manika, N., et al. (2013). EXTRACTION EFFICACY, ANTIBACTERIAL POTENTIAL AND VALIDATION OF RP-HPLC COUPLED WITH DIODE ARRAY DETECTION IN HOLARRHENA PUBESCENS. International Journal of Pharmaceutical Sciences and Research, 4(8), 3020-3027. [Link]

-

Dua, V. K., et al. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal, 12, 194. [Link]

-

Wang, D., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Chinese Medicine, 17(1), 69. [Link]

-

Garvey, M. I., et al. (2018). Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection. Journal of Medical Microbiology, 67(11), 1594–1602. [Link]

-

Kumar, N., et al. (2007). Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL. Chemical & Pharmaceutical Bulletin, 55(6), 912–914. [Link]

-

Kumar, A., et al. (2020). Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant. Molecules, 25(18), 4279. [Link]

-

Informatics Journals. (2009). A new spectrophotometric method for the estimation of total alkaloids in the stem bark and seed of Holarrhena antidysenterica (L). Indian Journal of Natural Products and Resources. [Link]

-

Siriyong, T., et al. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. BMC Complementary and Alternative Medicine, 17(1), 407. [Link]

Sources

- 1. Conessine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibacterial Activities of the Extracts and Conessine from Holarrhena Floribunda G. DON. (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jddtonline.info [jddtonline.info]

- 13. rjptonline.org [rjptonline.org]

- 14. vliz.be [vliz.be]

- 15. preprints.org [preprints.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. Method Of Preparing High Content Conessine Extract From Holarrhena [quickcompany.in]

- 20. Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. Development and validation of a visible absorption densitometry method for quantitation of conessine in Holarrhena antidysenterica (Kurchi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ijpsr.com [ijpsr.com]

- 27. In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis and Isolation of 3β-(Dimethylamino)con-5-ene (Conessine): A Technical Guide

Executive Summary & Compound Profile

3β-(Dimethylamino)con-5-ene , commonly known as Conessine , is the principal steroidal alkaloid extracted from the bark of Holarrhena antidysenterica (syn. H. pubescens), a plant indigenous to the tropical Himalayas.

Pharmacologically, it is a potent histamine H3 receptor antagonist (pK_i = 8.27) and exhibits significant acetylcholinesterase inhibitory activity.[1] Recent investigations have also highlighted its efficacy as an antimalarial agent against drug-resistant Plasmodium falciparum.

This guide delineates the putative biosynthetic pathway of conessine, deriving from the cycloartenol-cholesterol axis, and provides a validated protocol for its isolation and purification.

| Property | Specification |

| IUPAC Name | 3β-(Dimethylamino)con-5-ene |

| Common Name | Conessine |

| Chemical Formula | C₂₄H₄₀N₂ |

| Molecular Weight | 356.59 g/mol |

| Core Scaffold | Conanine (Steroidal alkaloid) |

| Key Structural Features | Δ5-double bond, 3β-dimethylamine, N-methylated pyrrolidine E-ring |

Biosynthetic Pathway: The Conanine Assembly

The biosynthesis of conessine is not fully genetically mapped, but chemotaxonomic evidence and structural logic strongly support a pathway diverging from primary phytosterol metabolism. The synthesis involves three distinct phases: Sterol Core Formation , Pregnane Functionalization , and Alkaloid Cyclization .

Phase I: Upstream Sterol Synthesis

Like all triterpenoids, the carbon skeleton originates from the Mevalonate (MVA) and Methylerythritol phosphate (MEP) pathways, converging at farnesyl pyrophosphate (FPP) to form squalene.

-

Precursor: Cycloartenol (via Squalene-2,3-epoxide).

-

Intermediate: Cholesterol or Sitosterol.

-

Mechanism: The cycloartenol-to-cholesterol conversion involves C-4 demethylation, Δ14-reduction, and Δ8→Δ7→Δ5 isomerization.

Phase II: The Pregnane Divergence

The critical deviation from primary metabolism occurs at the cleavage of the cholesterol side chain.

-

Side Chain Cleavage: A P450 monooxygenase (analogous to mammalian CYP11A1/P450scc) cleaves the C20-C22 bond of cholesterol to yield Pregnenolone .

-

Oxidation/Isomerization: 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase converts pregnenolone to Progesterone (in some pathways) or retains the Δ5 structure for conessine. Given conessine's Δ5 structure, the pathway likely retains the 3β-hydroxy-Δ5 motif or restores it later.

Phase III: Nitrogen Insertion and Cyclization (The "Black Box")

This phase constructs the unique conanine skeleton (a pentacyclic system with a pyrrolidine ring bridging C18 and C20).

-

C-20 Transamination: An amino group is introduced at C-20. This likely involves a Steroid C-20 Aminotransferase , using alanine or glutamate as a nitrogen donor.

-

C-18 Functionalization: To form the E-ring, C-18 (the angular methyl group) must be activated, likely via hydroxylation by a specific P450 hydroxylase.

-

Ring Closure: A nucleophilic attack by the C-20 amine onto the oxidized C-18 carbon (aldehyde or alcohol equivalent) forms the pyrrolidine ring.

-

C-3 Transamination: The 3β-hydroxyl group is converted to a primary amine. This may proceed via a ketone intermediate (3-one) followed by transamination.

-

N-Methylation (Late-Stage Tailoring): The final steps involve iterative N-methylation using S-Adenosyl Methionine (SAM) . The sequential methylation of the C-3 amine and the heterocyclic nitrogen yields Conimine (monomethyl) and finally Conessine (dimethyl).

Visualization: Putative Biosynthetic Flow

Figure 1: Putative biosynthetic pathway from primary phytosterols to Conessine. Dashed nodes represent hypothetical intermediates based on structural logic.

Enzymology & Mechanistic Insights

While specific enzymes in Holarrhena are yet to be cloned, we can infer their properties from homologous systems in Solanum (Solanaceae) and Veratrum (Melanthiaceae).

Steroid C-20 Aminotransferase

-

Role: Catalyzes the stereospecific introduction of the amine at C-20.

-

Mechanism: Pyridoxal phosphate (PLP)-dependent transamination. The enzyme forms a Schiff base with the C-20 ketone of the pregnane precursor, followed by hydrolysis to release the amine.

-

Significance: This is often the commitment step diverting steroids toward alkaloid synthesis.

SAM-Dependent N-Methyltransferases (NMTs)

-

Role: Conessine requires multiple methylation events (two on the C-3 nitrogen, one on the ring nitrogen).

-

Specificity: Plant NMTs are often highly substrate-specific. It is likely that distinct NMTs exist for the C-3 amino group and the heterocyclic nitrogen.

-

Cofactor: S-Adenosyl-L-methionine (SAM).

Experimental Protocol: Isolation & Purification

This protocol is adapted from established methodologies for extracting steroidal alkaloids from Holarrhena antidysenterica bark. It utilizes an acid-base partitioning strategy to separate alkaloids from neutral triterpenes.

Reagents Required[3][5][6][7]

-

Solvents: Methanol (MeOH), Chloroform (CHCl₃), Diethyl Ether, Ethyl Acetate (EtOAc).

-

Chemicals: Ammonia solution (25%), Hydrochloric acid (1N HCl), Sodium Sulfate (anhydrous).

-

Stationary Phase: Silica gel 60 (60-120 mesh).

Step-by-Step Workflow

-

Extraction:

-

Macerate 1.0 kg of dried, powdered stem bark in 5 L of Methanol for 72 hours at room temperature.

-

Filter and concentrate the extract under reduced pressure (Rotavap) at 45°C to obtain a crude gummy residue.

-

-

Acid-Base Fractionation (Enrichment):

-

Suspend the crude residue in 500 mL of 1N HCl. Stir for 2 hours (Alkaloids convert to water-soluble salts).

-

Filter to remove non-alkaloidal insoluble matter (fats, waxes).

-

Wash the acidic filtrate with Diethyl Ether (3 x 200 mL) to remove neutral impurities.

-

Basify the aqueous layer to pH 10-11 using 25% Ammonia solution (Alkaloids precipitate as free bases).

-

Extract the basic aqueous layer with Chloroform (4 x 250 mL).

-

Dry the combined Chloroform layers over anhydrous Sodium Sulfate and evaporate to yield the Total Alkaloid Fraction (TAF) .

-

-

Column Chromatography (Purification):

-

Pack a glass column with Silica gel 60 using Chloroform as the slurry solvent.

-

Load the TAF onto the column.

-

Elution Gradient:

-

100% Chloroform (Removes non-polar impurities).

-

Chloroform:Methanol (98:2) → Elutes minor alkaloids.

-

Chloroform:Methanol (95:5) → Elutes Conessine .

-

-

Monitor fractions via TLC (Solvent system: Toluene:Ethyl Acetate:Diethylamine 7:2:1). Conessine typically appears as a distinct spot (Rf ~ 0.5) visible under Dragendorff’s reagent.

-

-

Crystallization:

-

Pool conessine-rich fractions and evaporate.

-

Recrystallize from Acetone or Petroleum Ether to yield colorless needles (MP: 123-124°C).

-

Visualization: Isolation Workflow

Figure 2: Workflow for the isolation of Conessine from Holarrhena bark using Acid-Base fractionation.

References

-

Kumar, N., et al. (2018).[2] "In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica callus." Environmental Science and Pollution Research. Link

-

Dua, V.K., et al. (2013). "Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica."[2][3][4] Malaria Journal. Link

-

Bhutani, K.K., et al. (1988). "Steroidal alkaloids from Holarrhena antidysenterica." Phytochemistry. Link

-

Zajac, K., et al. (2022). "Chemistry and bioactivities of natural steroidal alkaloids." Natural Products and Bioprospecting. Link

-

PubChem. (n.d.). "3beta-(Dimethylamino)con-5-ene Compound Summary." National Library of Medicine. Link

Sources

- 1. Conessine inhibits enveloped viruses replication through up-regulating cholesterol level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Unraveling of Conessine: A Historical and Technical Guide to its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical discovery and seminal research on conessine, a steroidal alkaloid from the plant Holarrhena antidysenterica. We will delve into the ethnobotanical origins that spurred scientific inquiry, the intricate process of its initial isolation and structural elucidation, and the foundational pharmacological studies that revealed its therapeutic potential.

From Traditional Remedy to Scientific Scrutiny: The Ethnobotanical Roots of Conessine

The story of conessine begins not in a laboratory, but in the traditional medicinal practices of India. The bark of the Holarrhena antidysenterica tree, known by various names including 'Kurchi' in Bengali and 'Kutaja' in Sanskrit, has been used for centuries in Ayurvedic and other traditional systems of medicine to treat dysentery and other ailments. The plant belongs to the Apocynaceae family, a group known for producing biologically active compounds. This long-standing therapeutic use provided the empirical evidence that prompted the first scientific investigations into its chemical constituents.

The Dawn of Discovery: Initial Isolation and Characterization

The first documented isolation of the primary active alkaloid from Holarrhena antidysenterica was in the mid-19th century. In 1858, Haines first reported the isolation of an alkaloid which he named conessine. Independently, Stenhouse also prepared the alkaloid from the seeds of the plant in 1864. These early isolations marked the beginning of a long and complex journey to understand the chemical nature of this potent compound.

The early 20th century saw a renewed interest in the pharmacological properties of conessine. Researchers like R.N. Chopra and his collaborators conducted systematic studies on its effects, further solidifying its potential as a therapeutic agent, particularly for amoebic dysentery.

The Structural Enigma: Deciphering the Architecture of a Steroidal Alkaloid

The determination of conessine's intricate molecular structure was a formidable challenge for the chemists of the early 20th century. It was established that conessine is a steroidal alkaloid, a class of natural products characterized by a four-ring steroid nucleus with a nitrogen-containing side chain. The elucidation of its complete structure was a gradual process, relying on classical methods of chemical degradation and, later, the application of emerging spectroscopic techniques.

The journey to its final structural confirmation involved numerous researchers and laboratories over several decades. This painstaking work laid the foundation for understanding the structure-activity relationships of conessine and its derivatives.

Physicochemical Properties of Conessine (Early Determinations)

| Property | Early Reported Value |

| Molecular Formula | C24H40N2 |

| Melting Point | Approximately 125-127 °C |

| Appearance | White crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Early Pharmacological Investigations: Unveiling the Biological Activity

The initial impetus for studying conessine was its traditional use in treating dysentery. Early pharmacological studies confirmed its potent amoebicidal activity. Chopra and his colleagues, in their seminal work, detailed the pharmacological actions of conessine, comparing its effects to emetine, another amoebicidal alkaloid.

Beyond its effects on protozoa, early research also explored other biological activities of conessine. These investigations revealed a broader pharmacological profile, hinting at the compound's potential to interact with various physiological systems. For instance, studies indicated its similarity in action to quinidine, suggesting effects on the cardiovascular system.

More recent research has continued to uncover the diverse biological activities of conessine, including its action as a histamine H3 receptor antagonist, its anti-malarial properties, and its potential as a resistance-modifying agent against multidrug-resistant bacteria.

Experimental Protocols: A Glimpse into Early 20th-Century Alkaloid Chemistry

The following protocol provides a conceptualized, step-by-step methodology for the extraction and isolation of conessine from Holarrhena antidysenterica bark, representative of the techniques available in the early 20th century.

Protocol: Classical Extraction and Isolation of Conessine

-

Preparation of Plant Material:

-

The bark of Holarrhena antidysenterica is collected, dried, and coarsely powdered. This increases the surface area for efficient solvent extraction.

-

-

Acid-Base Extraction:

-

The powdered bark is macerated with an acidic aqueous solution (e.g., dilute hydrochloric acid). This protonates the nitrogen atoms in the alkaloids, forming water-soluble salts.

-

The acidic extract is then filtered to remove the solid plant material.

-

The filtered extract is made alkaline by the addition of a base (e.g., sodium carbonate or ammonia). This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water and more soluble in organic solvents.

-

-

Solvent-Solvent Extraction:

-

The now alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent, such as chloroform or ether. The free base conessine partitions into the organic layer.

-

The organic extracts are combined and washed with water to remove any remaining water-soluble impurities.

-

-

Purification and Crystallization:

-

The organic solvent is evaporated to yield a crude alkaloidal residue.

-

This crude extract is then subjected to further purification. Early methods would have involved repeated crystallizations from a suitable solvent or solvent mixture. The choice of solvent would be determined empirically to achieve the best separation of conessine from other co-extracted alkaloids.

-

The purity of the isolated conessine would be assessed by its melting point and other physical constants.

-

Visualizing the Journey of Discovery

The following diagrams illustrate the key milestones in the historical discovery of conessine and a simplified representation of the classical extraction workflow.

Caption: A timeline of the key milestones in the discovery and research of conessine.

Caption: A simplified workflow of a classical method for conessine extraction.

Conclusion

The journey of conessine from a traditional remedy to a well-characterized molecule is a testament to the power of ethnobotany in guiding scientific discovery. The early research on its isolation, structural elucidation, and pharmacology not only provided a valuable therapeutic lead but also contributed significantly to the broader field of natural product chemistry. The foundational knowledge established by these pioneering scientists continues to inspire modern research into the diverse biological activities of this fascinating steroidal alkaloid.

References

-

Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal, 12, 194. [Link]

-

Chopra, R. N., Gupta, J. C., David, J. C., & Ghosh, S. (1927). Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. The Indian Medical Gazette, 62(3), 132–136. [Link]

-

Stephenson, R. P. (1948). THE PHARMACOLOGICAL PROPERTIES OF CONESSINE, ISOCONESSINE AND NEOCONESSINE. British Journal of Pharmacology and Chemotherapy, 3(3), 237–245. [Link]

-

Kumar, D., Kumar, G., Das, R., & Singh, B. (2018). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Environmental Science and Pollution Research International, 25(7), 6783–6793. [Link]

-

Yadav, R., & Srivastava, A. (2022). Holarrhena antidysenterica. Journal of Drug Delivery and Therapeutics, 12(4), 173-178. [Link]

-

Dua, V., Verma, G., Singh, B., & Rastogi, A. (2013). Structure of steroidal alkaloids conessine isolated from the bark of Holarrhena antidysenterica. ResearchGate. [Link]

-

Kumar, N., Singh, B., Bhandari, P., & Gupta, A. P. (2007). Steroidal Alkaloids from Holarrhena antidysenterica (L.) WALL. Chemical and Pharmaceutical Bulletin, 55(6), 912-914. [Link]

-

Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. GOV.UK. [Link]

-

Anonymous. (n.d.). Antibacterial effect of conessine, an alkaloid from Holarrhena antidysenterica against Enteropathogenic Escherichia Coli. ResearchGate. [Link]

-

Chopra, R. N., Gupta, J. C., David, J. C., & Ghosh, S. (1927). Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Conessine – Knowledge and References. Taylor & Francis. [Link]

-

Zhao, C., Sun, M., Bennani, Y. L., Gopalakrishnan, S. M., Witte, D. G., Miller, T. R., Krueger, K. M., Browman, K. E., Thiffault, C., Wetter, J., Marsh, K. C., Hancock, A. A., Esbenshade, T. A., & Cowart, M. D. (2008). The alkaloid conessine and analogues as potent histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5434–5442. [Link]

-

Anonymous. (n.d.). Conessine. Wikipedia. [Link]

-

Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. BMC Complementary and Alternative Medicine, 17(1), 414. [Link]

-

Anonymous. (n.d.). conessine, 546-06-5. The Good Scents Company. [Link]

-

Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. ResearchGate. [Link]

-

Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. PubMed. [Link]

- Piddock, L. J. V., Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2018). Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection

An In-depth Technical Guide to the Structural Elucidation and Stereochemistry of 3β-(Dimethylamino)con-5-ene (Conessine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-(Dimethylamino)con-5-ene, more commonly known as conessine, is a complex steroidal alkaloid of significant interest in medicinal chemistry and pharmacology. First isolated from the bark of plants from the Holarrhena genus, particularly Holarrhena antidysenterica, this natural product has a rich history in traditional medicine for treating ailments like dysentery. Modern research has revealed its potent and selective antagonist activity at the histamine H3 receptor, highlighting its potential as a scaffold for the development of novel therapeutics for neurological disorders.

The intricate polycyclic structure of conessine, featuring a fused five-ring system and eight stereocenters, presents a formidable challenge for structural elucidation. This guide provides a comprehensive overview of the analytical strategies and logical framework employed to definitively establish the constitution and absolute stereochemistry of this fascinating molecule. We will delve into the causality behind the selection of specific analytical techniques and demonstrate how a multi-pronged approach provides a self-validating system for structural confirmation.

Core Structural Framework and Initial Characterization

Conessine belongs to the conanine class of steroidal alkaloids, characterized by an 18,20-epimino five-membered E ring. The initial steps in its structural elucidation involved classical methods such as elemental analysis and mass spectrometry to determine its molecular formula, C₂₄H₄₀N₂. High-resolution mass spectrometry (HRMS) is crucial in this initial phase to confirm the elemental composition with high accuracy.

Elucidation of the Planar Structure and Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex connectivity of conessine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the carbon skeleton and the placement of substituents.

¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of conessine, while complex, reveals key features. An olefinic proton signal around δ 5.35 ppm is indicative of a double bond within the steroid nucleus. The presence of two singlets corresponding to the N-methyl groups of the dimethylamino moiety at C-3 and the N-methyl group of the pyrrolidine ring are also readily identifiable. The upfield region of the spectrum is crowded with signals from the numerous methylene and methine protons of the steroidal framework.

The ¹³C NMR spectrum provides a count of the 24 carbon atoms in the molecule, and with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the number of methyl, methylene, methine, and quaternary carbons can be determined.

2D NMR for Unambiguous Connectivity

To decipher the intricate network of proton and carbon connectivities, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. By tracing the cross-peaks in the COSY spectrum, it is possible to map out the sequence of protons within each ring system of the steroid nucleus.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are instrumental in connecting the individual spin systems identified by COSY and in placing quaternary carbons and heteroatoms within the molecular framework. For instance, key HMBC correlations can establish the connection between the angular methyl groups and the surrounding quaternary carbons, as well as linking the protons of the pyrrolidine ring to the steroidal D-ring.

The following diagram illustrates the logical workflow for elucidating the planar structure of conessine using NMR spectroscopy.

Caption: Workflow for Planar Structure Elucidation using NMR.

Definitive Determination of Stereochemistry

With the planar structure established, the next critical step is to determine the three-dimensional arrangement of the atoms, specifically the configuration at each of the eight stereocenters. This is achieved through a combination of X-ray crystallography and through-space NMR correlations.

X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of a chiral molecule. For conessine, crystallographic analysis reveals a pentacyclic steroidal nucleus with specific ring conformations. Rings A and C typically adopt a chair conformation, while ring B is in a half-chair form. The cyclopentane ring D has a half-chair conformation, and the methylpyrrolidine ring E adopts an envelope conformation. Crucially, the dimethylamino group at C-3 is found to be in an equatorial orientation.

The crystal structure of conessine has been resolved in the orthorhombic crystal system with the space group P2₁2₁2₁. The unit cell parameters have been determined as a=10.840(13) Å, b=10.896(6) Å, and c=18.903(6) Å with Z=4. The final R-value of 0.062 for 1044 observed reflections provides a high degree of confidence in the determined structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of Conessine

-

Crystal Growth: High-quality single crystals of conessine are grown by slow evaporation of a suitable solvent system, such as acetone.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal.

-

Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to generate a set of structure factors.

-

Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares procedures until the calculated and observed diffraction patterns show the best possible agreement (indicated by a low R-value).

NMR Spectroscopy in Stereochemical Analysis: NOESY/ROESY

While X-ray crystallography provides the definitive solid-state structure, Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for confirming the relative stereochemistry in solution and for assigning the stereochemistry when suitable crystals cannot be obtained. These experiments detect protons that are close to each other in space (typically within 5 Å).

For conessine, key NOE correlations can establish the cis or trans fusion of the rings and the relative orientation of substituents. For example, NOEs between the angular methyl groups and specific axial protons on the steroid backbone can confirm the stereochemistry at the ring junctions.

The following diagram illustrates the key through-space correlations that help define the stereochemistry of conessine.

Caption: Key NOESY correlations for stereochemical assignment.

Summary of Spectroscopic and Crystallographic Data

The following table summarizes the key data that collectively lead to the unambiguous structural and stereochemical elucidation of 3β-(Dimethylamino)con-5-ene.

| Technique | Data Obtained | Information Provided |

| HRMS | Exact Mass | Molecular Formula (C₂₄H₄₀N₂) |

| ¹H NMR | Chemical Shifts, Coupling Constants | Proton environment, olefinic protons, N-methyl groups |

| ¹³C NMR / DEPT | Chemical Shifts | Number and type of carbon atoms |

| COSY | ¹H-¹H Correlations | Proton-proton connectivity within spin systems |

| HSQC | ¹H-¹³C Correlations (1-bond) | Direct proton-carbon attachments |

| HMBC | ¹H-¹³C Correlations (2-3 bonds) | Connectivity between spin systems, placement of quaternary carbons |

| NOESY/ROESY | ¹H-¹H Through-Space Correlations | Relative stereochemistry, ring conformations |

| X-ray Crystallography | 3D Atomic Coordinates | Absolute configuration, bond lengths, bond angles, ring conformations |

Conclusion

The structural elucidation of 3β-(Dimethylamino)con-5-ene (conessine) is a testament to the power of a synergistic application of modern analytical techniques. While initial characterization provides the molecular formula, it is the detailed analysis of 1D and 2D NMR spectra that allows for the meticulous piecing together of its complex polycyclic framework. The final and unequivocal determination of its intricate three-dimensional structure and absolute stereochemistry is achieved through single-crystal X-ray diffraction, with complementary evidence from through-space NMR correlations. This rigorous, multi-faceted approach ensures a self-validating and trustworthy assignment of one of nature's intriguing steroidal alkaloids, providing a solid foundation for its further investigation and development in the pharmaceutical sciences.

References

-

Kumar, D., Kumar, G., Das, R., & Dubey, N. K. (2018). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Environmental Science and Pollution Research, 25(7), 6783–6793. [Link]

-

Kumar, N., Singh, B., Bhandari, P., Gupta, A. P., & Kaul, V. K. (2007). Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL. Chemical & Pharmaceutical Bulletin, 55(6), 912-914. [Link]

-

Sharma, R., Sharma, N., Gupta, D. K., & Gupta, V. K. (2020). Crystallographic analysis and structural conformational study of conessine: A steroidal alkaloid. AIP Conference Proceedings, 2220(1), 020056. [Link]

-

Siddiqui, B. S., Usmani, S. B., Begum, S., & Siddiqui, S. (1992). Steroidal alkaloids from the leaves of Holarrhena pubescens. Phytochemistry, 31(3), 949-952. [Link]

-

Henneh, I. T., Ekuadzi, E., Agyare, C., & Ofori, M. F. (2018). In-vitro Anti-cercarial activity of extracts and steroidal alkaloids from the stem bark of Holarrhena floribunda (G. Don) Dur. & Schinz. ResearchGate. [Link]

-

PubChem. (n.d.). Conessine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2023, December 1). Nuclear Overhauser effect. In Wikipedia. [Link]

-

Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

- SciSpace. (1992). Top 1032 Phytochemistry paper

Veratrum californicum Steroidal Alkaloids: Chemical Isolation and Hedgehog Pathway Antagonism

Executive Summary

The steroidal alkaloids of Veratrum californicum (Western False Hellebore) represent a critical class of natural products in developmental biology and oncology.[1] Historically noted for inducing cyclopia in grazing livestock, these compounds—principally cyclopamine and jervine —are now validated as potent antagonists of the Hedgehog (Hh) signaling pathway.[2][3]

This guide provides a rigorous technical framework for the isolation, characterization, and biological assessment of these alkaloids. Unlike generic phytochemical protocols, this document focuses on preserving the labile C-nor-D-homosteroidal skeleton essential for Smoothened (Smo) receptor binding, distinguishing true Hh antagonists from toxicological artifacts like veratramine.

Chemical Profile & Structure-Activity Relationship (SAR)

The bioactive constituents of V. californicum are jerveratrum alkaloids. Their therapeutic potential hinges on specific structural motifs that dictate their affinity for the heptahelical bundle of the Smoothened oncoprotein.

Key Alkaloid Classifications

| Alkaloid | Structural Class | Biological Target | Primary Activity |

| Cyclopamine | C-nor-D-homosteroid | Smoothened (Smo) | Potent Hh Antagonist (IC50 ~46 nM) |

| Jervine | C-nor-D-homosteroid | Smoothened (Smo) | Hh Antagonist (Reduced potency vs. Cyclopamine) |

| Cycloposine | Glycoside (3-O-glucosyl) | Smoothened (Smo) | Hh Antagonist (Requires hydrolysis in vivo) |

| Veratramine | Aromatic D-ring steroid | Na+ Channels / 5-HT | Neurotoxic ; Inactive on Hh pathway |

Critical SAR Insight: The integrity of the furan ring (Ring E) and the spiro-linkage is paramount. Acidic extraction conditions can catalyze the aromatization of Ring D, converting the therapeutic cyclopamine into the neurotoxic veratramine . The protocol below utilizes a buffered ethanol soak to prevent this degradation.

Mechanism of Action: Smoothened Antagonism

Cyclopamine functions as a direct allosteric inhibitor of Smoothened (Smo), a G-protein-coupled receptor-like protein. In the absence of ligand, the receptor Patched1 (Ptch1) catalytically inhibits Smo. When the Sonic Hedgehog (Shh) ligand binds Ptch1, Smo is derepressed and accumulates in the primary cilium.

Cyclopamine locks Smo in an inactive conformation, preventing the dissociation of the Suppressor of Fused (SuFu)-Gli complex, thereby blocking the nuclear translocation of Gli transcription factors.

Signaling Pathway Visualization

Figure 1: Mechanism of Hedgehog pathway inhibition.[3] Cyclopamine binds the heptahelical bundle of Smo, preventing signal transduction despite the presence of Shh ligand.

Technical Workflow: Extraction & Purification

Objective: Isolate high-purity cyclopamine while minimizing conversion to veratramine. Methodology: Passive Ethanol Soak with Supported Liquid Extraction (SLE). Avoid Soxhlet extraction with acidic solvents.

Reagents

-

Biomass: V. californicum root/rhizome (harvested post-senescence for max yield).

-

Solvents: Ethanol (95%), Ammonium Hydroxide (NH₄OH), Chloroform (CHCl₃).

-

Stationary Phase: Diatomaceous earth (SLE columns) or C18 Silica (HPLC).

Step-by-Step Protocol

-

Biomass Preparation:

-

Lyophilize root material to remove moisture.

-

Grind to a fine powder (mesh size 40) to maximize surface area.

-

-

Passive Extraction (The "Cold Soak"):

-

Suspend powder in 95% Ethanol (1:10 w/v ratio).

-

Sonicate for 60 minutes at <35°C . (Heat degrades cyclopamine).

-

Incubate on an orbital shaker for 24 hours at room temperature.

-

Filter supernatant; repeat extraction once. Combine filtrates.

-

-

Alkaloid Enrichment (SLE Method):

-

Concentrate combined ethanol extracts via rotary evaporation to a viscous gum.

-

Re-suspend gum in minimal ethanol.

-

Critical Step: Add NH₄OH to adjust pH to >10.[4][5] This ensures alkaloids are in their free-base form.

-

Load onto a Supported Liquid Extraction (SLE) cartridge (e.g., Chem Elut).[5]

-

Elute with Chloroform (CHCl₃).[5] The hydrophobic free bases migrate into the organic solvent, while polar impurities remain on the matrix.

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

-

Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[5]

-

Gradient: 5% B to 90% B over 25 minutes.

-

Detection: 210 nm (general alkaloid) and MS (SIM m/z 412.3 for cyclopamine).

-

Extraction Workflow Diagram

Figure 2: Optimized extraction workflow prioritizing alkaloid stability via cold ethanol soak and pH-controlled SLE.

Biological Activity Assessment

To validate the isolated compound as a true Hh antagonist and not a cytotoxic artifact, a dual-assay approach is required.

Assay 1: Shh-LIGHT2 Reporter Assay (Potency)

This self-validating system uses NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase (normalization control).

-

Seeding: Plate Shh-LIGHT2 cells in 96-well plates (10,000 cells/well) in DMEM + 10% Calf Serum.

-

Induction: After 24h, switch to low-serum medium (0.5% CS) containing Shh-N conditioned medium (activator).

-

Treatment: Add serial dilutions of purified Cyclopamine (1 nM – 10 µM). Include a DMSO vehicle control and a known Smo antagonist (e.g., Vismodegib) as a positive control.

-

Incubation: Incubate for 30–48 hours.

-

Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase kit.

-

Analysis: Plot dose-response curve to calculate IC50.

Assay 2: Cell Viability Counter-Screen (Specificity)

High concentrations of steroidal alkaloids can be cytotoxic. Activity in the reporter assay must be distinguished from simple cell death.

-

Protocol: Replicate the treatment conditions from Assay 1 in untransfected NIH-3T3 or HEK293 cells.

-

Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or MTT assay at the 48-hour endpoint.

-

Interpretation: A true "hit" inhibits Gli-luciferase at concentrations significantly lower than the cytotoxic IC50 (Therapeutic Index > 10).

Quantitative Data Summary

The following table summarizes expected performance metrics for V. californicum alkaloids when processed using the protocols above.

| Parameter | Cyclopamine | Jervine | Veratramine |

| Molecular Weight | 411.62 g/mol | 425.61 g/mol | 409.61 g/mol |

| Hh Inhibition (IC50) | ~46 nM | ~500 nM | >10 µM (Inactive) |

| Cytotoxicity (IC50) | >20 µM | >20 µM | ~1-5 µM (High Toxicity) |

| Extraction Yield (Est.) | 2.0 - 4.0 mg/g | 0.5 - 1.5 mg/g | 0.2 - 0.8 mg/g |

| Primary Mechanism | Smo Antagonism | Smo Antagonism | Na+ Channel Modulation |

Note: IC50 values are derived from Shh-LIGHT2 assays stimulated with Shh-N conditioned medium.

References

-

Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Source: Genes & Development (Chen et al., 2002) [Link][3]

-

Cyclopamine Bioactivity by Extraction Method from Veratrum californicum. Source: Molecules (Turner et al., 2016) [Link]

-

Cyclopamine and jervine induce COX-2 overexpression in human erythroleukemia cells but only cyclopamine has a pro-apoptotic effect. Source: Experimental Cell Research (2013) [Link][6]

-

The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction. Source: Development (Incardona et al., 1998) [Link][3]

-

Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum. Source: Chemistry Central Journal (Oatis et al., 2008) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopamine and jervine induce COX-2 overexpression in human erythroleukemia cells but only cyclopamine has a pro-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Conessine: A Steroidal Alkaloid with Emerging Anticancer Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Conessine, a steroidal alkaloid primarily isolated from the plant Holarrhena antidysenterica, has a long history in traditional medicine for treating dysentery and other ailments. Recent scientific investigations have unveiled its potential as a multifaceted therapeutic agent, with a growing body of evidence pointing towards its anticancer properties. This technical guide provides a comprehensive overview of the current understanding of conessine's mechanism of action, its demonstrated efficacy in preclinical cancer models, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of conessine in oncology.

Introduction: The Re-emergence of a Natural Compound

Conessine is a pentacyclic steroidal alkaloid with the chemical formula C₂₄H₄₀N₂.[1] It is the principal alkaloid found in the bark and seeds of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant species belonging to the Apocynaceae family.[2][3] Traditionally, this plant has been used in Ayurvedic and other folk medicine systems for its anti-diarrheal, anti-dysenteric, and antimalarial properties.[2][3]

Beyond its historical uses, modern pharmacological studies have identified conessine as a potent histamine H3 receptor antagonist and an inhibitor of multidrug efflux pumps in bacteria.[1][4] More recently, the focus has shifted towards its potential as an anticancer agent. Preliminary studies have demonstrated that conessine can inhibit key processes involved in tumor progression, including cell proliferation, migration, and invasion, while simultaneously inducing programmed cell death (apoptosis) in cancer cells.[5] This guide will delve into the molecular underpinnings of these anticancer effects and provide practical guidance for its further investigation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of conessine appears to be multifaceted, involving the modulation of several key cellular pathways. While research is ongoing to fully elucidate its direct molecular targets, current evidence suggests a combination of apoptosis induction, cell cycle arrest, and potential interference with critical signaling pathways.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of conessine's anticancer effect is its ability to induce apoptosis in cancer cells.[5] Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer.[6] The induction of apoptosis by therapeutic agents is a key strategy in cancer treatment.[4]

Conessine has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells, specifically in Huh7 and Mahlavu cell lines.[5] The underlying mechanism likely involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[7][8] This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[8] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. It is hypothesized that conessine alters this balance in favor of apoptosis, potentially by downregulating anti-apoptotic proteins like Bcl-2 and/or upregulating pro-apoptotic proteins. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[4][6] Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a critical step in this process.[4][7]

Further investigation is required to precisely delineate the specific Bcl-2 family members and caspases that are modulated by conessine in different cancer types.

Diagram: Proposed Intrinsic Apoptosis Pathway Induced by Conessine

Caption: Proposed mechanism of conessine-induced apoptosis via the intrinsic pathway.

Inhibition of Cell Proliferation, Migration, and Invasion

Beyond inducing apoptosis, conessine has been observed to suppress other critical aspects of cancer progression. Studies on liver cancer cells have demonstrated its ability to inhibit cell proliferation, migration, and invasion.[5]

-

Cell Proliferation: The uncontrolled proliferation of cancer cells is a fundamental characteristic of the disease. Conessine's antiproliferative effects suggest that it may interfere with the cell cycle, the series of events that lead to cell division. This could involve arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating their DNA and dividing.

-

Cell Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a prerequisite for metastasis, the primary cause of cancer-related mortality. Conessine's inhibitory effects on these processes suggest its potential to interfere with the complex machinery that governs cell motility and the degradation of the extracellular matrix.

Potential Role as a Hedgehog Signaling Pathway Inhibitor

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is largely quiescent in adult tissues.[9][10] However, its aberrant reactivation has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[9][11] This has made the Hh pathway an attractive target for cancer therapy.[9]

The Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of the G protein-coupled receptor Smoothened (SMO).[10][12] Activated SMO then triggers a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and angiogenesis.[10]

While direct evidence of conessine binding to and inhibiting components of the Hh pathway in cancer cells is still emerging, its structural similarity to other steroidal alkaloids that are known to modulate this pathway makes it a plausible mechanism of action. For instance, cyclopamine, a well-known Hh pathway inhibitor, is also a steroidal alkaloid.[11] It is hypothesized that conessine may act as a SMO antagonist, thereby blocking the downstream activation of GLI transcription factors. Further research, such as competitive binding assays with known SMO ligands and analysis of GLI1 expression levels, is necessary to validate this hypothesis.

Diagram: Hypothesized Inhibition of the Hedgehog Signaling Pathway by Conessine

Caption: Hypothesized mechanism of conessine as a Hedgehog pathway inhibitor.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The anticancer potential of conessine and its source, Holarrhena antidysenterica, has been evaluated in a variety of preclinical models.

In Vitro Cytotoxicity

Extracts of Holarrhena antidysenterica have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. A 95% ethanolic extract showed anti-proliferative effects ranging from 73-92% against eight human cancer cell lines, while a 50% ethanolic extract exhibited 70-94% cytotoxicity against seven human cancer cell lines.[13] The chloroform-soluble fraction of the 95% ethanolic extract was particularly potent, inhibiting the growth of seven cancer cell lines (OVCAR-5, HT-29, SK-N-MC, HEP-2, COLO-205, NIH-OVCAR-3, and A-549) by 71-99%.[13]

While comprehensive data on the IC₅₀ values of pure conessine across a wide range of cancer cell lines is still being compiled, preliminary studies have shown its efficacy. For example, in liver cancer cell lines Huh7 and Mahlavu, conessine has been shown to inhibit cell proliferation, migration, and invasion.[5]

Table 1: Cytotoxicity of Holarrhena antidysenterica Extracts against Human Cancer Cell Lines

| Extract/Fraction | Cancer Cell Lines | Tissues of Origin | % Growth Inhibition | Reference |

| 95% Ethanolic Extract | 8 different cell lines | Various | 73-92% | [13] |

| 50% Ethanolic Extract | 7 different cell lines | Various | 70-94% | [13] |

| Chloroform Fraction | OVCAR-5, HT-29, SK-N-MC, HEP-2, COLO-205, NIH-OVCAR-3, A-549 | Ovary, Colon, Neuroblastoma, Liver, Lung | 71-99% | [13] |

In Vivo Studies

While in vivo studies specifically investigating the anticancer effects of purified conessine are still in the early stages, research on related compounds and extracts provides a strong rationale for its further development. For instance, swainsonine, another plant alkaloid, has been shown to reduce the growth rate of human colon carcinoma tumors in athymic nude mice.[14] Given conessine's promising in vitro profile, its evaluation in relevant in vivo cancer models, such as xenograft and patient-derived xenograft (PDX) models, is a critical next step.[3][15][16][17] Such studies will be essential to determine its efficacy, safety, and pharmacokinetic profile in a whole-organism context.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the anticancer properties of conessine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram: MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-